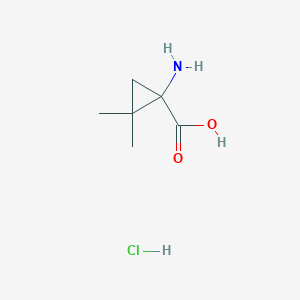
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride (ADCCA HCl) is a cyclic amino acid . It has a molecular weight of 165.62 . The IUPAC name is this compound .
Synthesis Analysis
The synthesis of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves several methods . These include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . The first enantioselective synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid was achieved by an enzymatic asymmetrization of a prochiral precursor .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2.ClH/c1-5(2)3-6(5,7)4(8)9;/h3,7H2,1-2H3,(H,8,9);1H .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .科学的研究の応用
Ethylene Biosynthesis and Plant Growth Regulation
Research into the synthesis and study of cyclopropane carboxylic acid derivatives, including 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hcl, has revealed their importance in understanding ethylene biosynthesis and its role in plant growth and development. The preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, for example, has provided insights into affinity purification techniques and the generation of antibodies aimed at studying ethylene, a crucial plant growth hormone. This derivative is an analogue of the precursor to ethylene, highlighting the compound's significance in plant biology research (Pirrung, Dunlap, & Trinks, 1989).
Synthetic Applications and Chemical Biology
In the realm of synthetic chemistry and chemical biology, 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hcl serves as a precursor or intermediary in the synthesis of various biologically active compounds. The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid are crucial for producing medicaments and pesticides, underscoring the versatility of cyclopropane derivatives in organic synthesis and their potential in developing novel therapeutic agents (Gong, 2007).
Role in Ethylene-Independent Signaling
Recent studies have indicated that 1-aminocyclopropane 1-carboxylic acid (ACC), closely related to the queried compound, plays a signaling role independent of ethylene biosynthesis. This discovery opens new avenues for research into the non-hormonal roles of ACC in plant development, suggesting that cyclopropane carboxylic acid derivatives could have broader implications in plant biology beyond their known functions in ethylene production (Polko & Kieber, 2019).
Enzymatic Inhibition and Biocatalysis
The development of fluorinated analogs of 1-aminocyclopropane carboxylic acid and studies on their enzymatic interactions offer potential for understanding and manipulating enzyme function, with implications for both basic and applied research. Such compounds serve as tools for probing enzyme mechanisms, potentially leading to novel strategies for controlling ethylene production in plants and designing new biocatalysts for industrial applications (Sloan & Kirk, 1997).
Stress Mitigation in Plants
The application of 1-aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria has shown promise in ameliorating biomass characteristics of plants under drought and salt stress. This research demonstrates the potential of microbial interactions with plants to enhance stress tolerance, thereby contributing to sustainable agricultural practices and crop resilience (Tiwari, Duraivadivel, Sharma, & P., 2018).
Safety and Hazards
The safety information for 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
It’s structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, is known to target theglycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
It can be inferred from the structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, which acts as anagonist for the glycine modulatory site of the NMDA receptor complex . It mimics the effects of glycine on the NMDA receptor ion channel and blocks 3H-glycine binding to rat forebrain membrane .
Biochemical Pathways
1-aminocyclopropane-1-carboxylic acid, a structurally similar compound, is known to be the biochemical precursor of the plant hormone ethylene in a process catalysed by the ethylene forming enzyme (efe) . Ethylene, once liberated, induces acceleration of most of the plant development processes, such as flowering, ripening, germination and senescence .
Result of Action
It can be inferred from the structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, which blocks nmda-induced release of arachidonic acid in cerebellar granule cells .
特性
IUPAC Name |
1-amino-2,2-dimethylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(2)3-6(5,7)4(8)9;/h3,7H2,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXSCFKYEZSMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123311-22-8 |
Source


|
| Record name | 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2944655.png)
![4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL](/img/structure/B2944658.png)
![N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide](/img/structure/B2944659.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2944662.png)

![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)
![9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2944665.png)

![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944669.png)
![Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate](/img/structure/B2944670.png)


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)
